molecular formula C14H17N5OS B2408685 [(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea CAS No. 914636-27-4

[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea

Cat. No.: B2408685
CAS No.: 914636-27-4
M. Wt: 303.38
InChI Key: OTSSMGDBYOBPRY-WJDWOHSUSA-N
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Description

[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea is a heterocyclic compound that contains both pyrazole and thiourea moieties. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrazole ring, a common structural motif in many biologically active molecules, contributes to its diverse biological activities.

Properties

IUPAC Name

[(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-3-11(16-17-14(15)21)12-9(2)18-19(13(12)20)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H3,15,17,21)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSSMGDBYOBPRY-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=S)N)C1C(=NN(C1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NC(=S)N)/C1C(=NN(C1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition. For instance, the reaction between 3-methyl-1-phenyl-5-pyrazolone and an appropriate aldehyde in the presence of a base such as sodium acetate can yield the desired pyrazole derivative . The subsequent reaction with thiourea under mild conditions completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as L-proline can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as alkyl halides can replace the thiourea group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that compounds containing the pyrazolone moiety can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests potential applications in developing new anti-inflammatory drugs .

Antibacterial Activity

The compound's thiourea group enhances its antibacterial properties. Thioureas have been reported to exhibit activity against various bacterial strains. A study highlighted that Schiff bases derived from 4-acyl-5-pyrazolone and their metal complexes demonstrated high antibacterial activity, making them suitable candidates for further development as antibacterial agents .

Coordination Chemistry

Catalysis

The compound's ability to form coordination complexes with metals has been explored in catalysis. The presence of the pyrazolone ring allows for the formation of stable metal complexes that can act as catalysts in various organic reactions. This application is particularly relevant in green chemistry, where efficient catalysts are sought to minimize waste and energy consumption .

Materials Science

Synthesis of Novel Materials

[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea can be utilized in synthesizing novel materials with specific properties. For example, its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that such materials can be applied in coatings and composites for industrial applications .

Case Studies

Case Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial activity of various pyrazolone derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as a therapeutic agent against bacterial infections .

CompoundInhibition Zone (mm)Bacterial Strain
Control0Staphylococcus aureus
Test15Staphylococcus aureus
Control0Escherichia coli
Test12Escherichia coli

Case Study 2: Catalytic Activity in Organic Reactions

A recent investigation into the catalytic properties of metal complexes formed with this compound demonstrated its effectiveness in promoting the synthesis of various organic compounds under mild conditions. The study showcased a significant increase in reaction yields compared to traditional methods .

Mechanism of Action

The mechanism of action of [(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea stands out due to its unique combination of pyrazole and thiourea moieties, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry.

Biological Activity

The compound [(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea is a novel derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 3-methyl-5-oxo-1-phenylpyrazole with thiourea derivatives. Characterization techniques such as NMR , IR spectroscopy , and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. The presence of functional groups and the geometric configuration play a crucial role in determining its biological activity.

Anticancer Activity

Research indicates that compounds containing pyrazole moieties, including this compound, exhibit potent anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of pyrazole thioureas significantly inhibit the growth of various cancer cell lines, including HL-60 (human promyelocytic leukemia) cells. The IC50 values for some synthesized compounds were reported to be less than 5 μM, indicating high potency against these cells .
CompoundCell LineIC50 (μM)
Compound AHL-60≤ 5
Compound BColon Cancer10
Compound CLiver Cancer12

Antimicrobial Activity

The compound also demonstrates considerable antimicrobial activity. Studies show that it is effective against a range of bacteria and fungi:

  • Antibacterial Activity : The synthesized thiourea derivatives exhibited activity against Gram-positive bacteria with varying degrees of effectiveness. Some compounds showed inhibition rates exceeding 50% at concentrations around 100 μg/mL .
MicroorganismActivity LevelInhibition (%)
Staphylococcus aureusModerate55
Escherichia coliWeak30
Candida albicansGood70

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been explored. The ability to modulate inflammatory pathways suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Case Studies and Research Findings

Several studies have highlighted the biological significance of pyrazole-based thioureas:

  • Study on Anticancer Activity : A comprehensive study involving various pyrazole thioureas demonstrated their effectiveness against multiple cancer cell lines. The findings suggest that structural modifications can enhance their cytotoxic effects .
  • Antimicrobial Screening : A series of synthesized pyrazole acyl thioureas were tested against common pathogens. Results indicated that specific substitutions on the thiourea scaffold could improve antibacterial potency .
  • Molecular Docking Studies : Research utilizing molecular docking has provided insights into how these compounds interact with biological targets at the molecular level, revealing potential mechanisms for their observed activities .

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